MS2177 was developed as part of a research initiative aimed at discovering new inhibitors for specific protein targets involved in disease processes. It falls under the category of small molecule inhibitors and is classified based on its chemical structure and mechanism of action. The compound has been studied for its potential applications in treating various diseases, particularly those related to metabolic and inflammatory pathways.
The synthesis of MS2177 involves multiple steps, typically beginning with commercially available starting materials. The synthetic route may include:
The molecular structure of MS2177 can be represented by its chemical formula, which includes specific atoms arranged in a unique configuration. Detailed structural data includes:
The structural analysis reveals functional groups that are crucial for the compound's activity, such as hydroxyl or amine groups, which may interact with biological targets.
MS2177 undergoes various chemical reactions that are significant for its application:
These reactions are studied using various analytical methods, including high-performance liquid chromatography (HPLC) to monitor changes over time.
The mechanism of action of MS2177 involves its interaction with specific biological targets, often enzymes or receptors involved in signaling pathways. Key aspects include:
Experimental data from cell-based assays often support these findings, showing dose-response relationships that correlate with the compound's potency.
The physical properties of MS2177 include:
Chemical properties involve stability under different conditions (pH, temperature) and reactivity with other compounds. These properties are essential for understanding how MS2177 can be effectively used in laboratory settings.
MS2177 has potential applications in various scientific fields:
Research continues to explore these applications, emphasizing the need for further studies to validate efficacy and safety in clinical settings.
SETD8 (SET Domain Containing 8, KMT5A) is the sole lysine methyltransferase responsible for histone H4 lysine 20 monomethylation (H4K20me1), a chromatin mark implicated in DNA replication, damage response, and transcriptional regulation. Dysregulation of SETD8 is oncogenic: overexpression occurs in breast, lung, prostate, and hematological cancers, correlating with poor prognosis and chemoresistance [1] [6] [9]. Beyond histones, SETD8 methylates non-histone substrates:
Table 1: Key Non-Histone Substrates of SETD8
Substrate | Methylation Site | Functional Consequence |
---|---|---|
p53 | K382 | Transcriptional repression; degradation |
PCNA | K248 | Stabilization; enhanced DNA replication |
Numb | K158/K163 | Disruption of p53-Numb complex |
SETD8 depletion induces nucleolar stress, impairs ribosome biogenesis, and triggers G2/M arrest, validating its therapeutic relevance in cancers with elevated MYC or mTOR activity [1] [9].
MS2177 emerged from iterative optimization of the quinazoline scaffold in UNC0379 (SETD8 IC₅₀ = 7.3 µM). Structural modifications at the 7-position introduced an ethylamino group, yielding MS2177 with enhanced biochemical potency (IC₅₀ = 1.9 µM) [3]. Key characteristics:
Table 2: Biochemical Properties of MS2177
Property | Value | Method |
---|---|---|
IC₅₀ against SETD8 | 1.9 ± 1.05 µM | Scintillation proximity assay |
Binding affinity (KD) | 1.3 µM | Isothermal titration calorimetry |
Substrate competition | H4 peptide-competitive | Kinetic analysis |
MS2177 directly suppresses H4K20me1 deposition, disrupting SETD8-dependent chromatin compaction and 53BP1 recruitment to DNA double-strand breaks [1] [7]. It impairs ribosome biogenesis independently of p53, offering therapeutic avenues for TP53-mutant cancers [1] [9].
CAS No.: 12063-10-4
CAS No.: 92292-84-7
CAS No.: 16143-80-9
CAS No.:
CAS No.: 31063-73-7
CAS No.: 37305-51-4